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Compound of Interest

Compound Name: 2-Bromo-6-methyl-1-indanone

CAS No.: 22836-94-8

Cat. No.: B3349634 Get Quote

Executive Summary
2-Bromo-6-methyl-1-indanone is a versatile

-halo ketone intermediate used to construct fused polycyclic heterocycles. The indanone core,
rigidified by the five-membered ring, is a privileged scaffold in medicinal chemistry, appearing in
acetylcholinesterase inhibitors, anticancer agents, and anti-inflammatory drugs.[1] The C6-
methyl substituent improves lipophilicity and modifies the electronic profile of the aromatic ring
without sterically hindering the reactive

-carbon center.

This guide details the handling, stability, and two primary synthetic workflows for this

compound:

Hantzsch Synthesis of indeno[1,2-d]thiazoles.

Cyclocondensation with 2-aminopyridines to form indeno[1',2':4,5]imidazo[1,2-a]pyridines.
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Property Specification

Chemical Structure Indan-1-one core, Br at C2, Methyl at C6

Molecular Formula

Molecular Weight 225.08 g/mol

Appearance Off-white to pale yellow crystalline solid

Solubility
Soluble in DCM, THF, EtOAc; sparingly soluble

in hexanes

Reactivity
High electrophilicity at C2; susceptible to

elimination (HBr loss)

Stability & Storage (Critical)
-Bromo ketones are thermally labile and prone to photolytic degradation.

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Protect from light.

Handling: This compound is a potent lachrymator and skin irritant.[2] All operations must be

performed in a functioning fume hood.[2]

Synthetic Workflows
Pathway A: Synthesis of 2-Amino-6-methyl-8H-
indeno[1,2-d]thiazole
The reaction of 2-bromo-6-methyl-1-indanone with thiourea follows the Hantzsch thiazole

synthesis mechanism. This creates a tricyclic system where the thiazole ring is fused to the C1-

C2 bond of the indanone.

Mechanism of Action
Nucleophilic Attack: The sulfur atom of thiourea attacks the electrophilic C2 position of the

indanone, displacing the bromide.

Cyclization: The amino group of the intermediate attacks the carbonyl carbon (C1).
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Dehydration: Loss of water drives the aromatization to form the thiazole ring.

Experimental Protocol
Scale: 1.0 mmol

Reaction Time: 2–4 hours[3]

Step-by-Step Procedure:

Preparation: Dissolve 2-bromo-6-methyl-1-indanone (225 mg, 1.0 mmol) in absolute

ethanol (10 mL) in a 25 mL round-bottom flask.

Addition: Add thiourea (76 mg, 1.0 mmol, 1.0 equiv). Note: A slight excess (1.1 equiv) can be

used to ensure full consumption of the bromo ketone.

Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (

) with magnetic stirring.

Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The starting material (

) should disappear, and a lower

fluorescent spot (product HBr salt) will appear.[1]

Work-up:

Cool the reaction to room temperature.[4][5] The product often precipitates as the

hydrobromide salt.[4]

Filtration: Filter the solid and wash with cold ethanol (2 x 3 mL).

Neutralization (Optional but recommended for bioassays): Suspend the salt in water and

adjust pH to ~8-9 with saturated

. Extract with EtOAc, dry over

, and concentrate.
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Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2]

Yield Expectation: 75–85%

Pathway B: Synthesis of Fused Imidazo[1,2-a]pyridines
Reacting the scaffold with 2-aminopyridine yields a tetracyclic bridgehead nitrogen system.

This reaction is highly valuable for generating DNA-intercalating agents.

Experimental Protocol
Solvent System: Anhydrous Ethanol or DMF (for higher temperature).

Reagents: 2-Bromo-6-methyl-1-indanone (1.0 equiv) + 2-Aminopyridine (1.1 equiv).

Conditions: Reflux for 6–8 hours.

Isolation: Similar to Pathway A. The product is an HBr salt.[4] Neutralize with

to obtain the free base.[4]

Visualized Reaction Pathways
The following diagram illustrates the divergent synthesis pathways from the core scaffold.
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Caption: Divergent synthesis of tricyclic thiazoles and tetracyclic imidazopyridines from the

common bromo-indanone precursor.
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Problem Probable Cause Solution

Low Yield Hydrolysis of C-Br bond

Ensure solvents are

anhydrous. Avoid aqueous

bases during the reaction

phase.

Multiple Spots on TLC Decomposition / Elimination

Lower reaction temperature

(try

). Check reagent purity.

Starting Material Remains Low Nucleophilicity

Add a catalytic amount of NaI

(Finkelstein condition) to

generate the more reactive

-iodo ketone in situ.

Lachrymatory Effect Vapor leakage

Use a bleach trap for the

rotavap exhaust. Neutralize

glassware with dilute NaOH

before cleaning.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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